Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate
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Overview
Description
Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound is characterized by the presence of an amino group and a methoxyethylamino group attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate typically involves the reaction of 3-amino-2-nitrobenzoic acid with 2-methoxyethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The purification process may involve multiple steps, including filtration, distillation, and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoate esters with various functional groups.
Scientific Research Applications
Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to reduced production of inflammatory mediators . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate can be compared with other similar compounds, such as:
Methyl 3-amino-4-((2-methoxyethyl)amino)benzoate hydrochloride: Similar structure but with a different substitution pattern on the benzene ring.
Methyl 3-amino-5-bromo-2-methylbenzoate: Contains a bromine atom, which can influence its reactivity and biological activity.
Benzoic acid, 3-amino-, methyl ester: Lacks the methoxyethylamino group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and methoxyethylamino groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H16N2O3 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
methyl 3-amino-2-(2-methoxyethylamino)benzoate |
InChI |
InChI=1S/C11H16N2O3/c1-15-7-6-13-10-8(11(14)16-2)4-3-5-9(10)12/h3-5,13H,6-7,12H2,1-2H3 |
InChI Key |
KPZPBLPWPNZECJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(C=CC=C1N)C(=O)OC |
Origin of Product |
United States |
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